molecular formula C7H13N B13638707 1-Methyl-7-azabicyclo[2.2.1]heptane

1-Methyl-7-azabicyclo[2.2.1]heptane

Cat. No.: B13638707
M. Wt: 111.18 g/mol
InChI Key: AUZBWYMMZWGCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-7-azabicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom integrated into the bicyclic framework

Preparation Methods

The synthesis of 1-Methyl-7-azabicyclo[2.2.1]heptane can be achieved through several routes. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures. Another method includes a five-step synthesis route with an overall yield of 18% . This method involves the use of platinum oxide and other reagents to achieve the desired product.

Chemical Reactions Analysis

1-Methyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, lithium aluminum hydride, and various electrophilic agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-7-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-7-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets and pathways. For example, the compound can undergo radical-mediated cyclizations, which are influenced by the presence of protecting groups on the nitrogen atom . These interactions can lead to the formation of conformationally constrained analogues, which are useful in various applications.

Comparison with Similar Compounds

1-Methyl-7-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its nitrogen-containing bicyclic structure, which imparts distinct chemical and physical properties compared to its oxygen or carbonyl-containing counterparts.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-methyl-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H13N/c1-7-4-2-6(8-7)3-5-7/h6,8H,2-5H2,1H3

InChI Key

AUZBWYMMZWGCIS-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(N1)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.